molecular formula C16H11Cl2N5O4S B6127674 N-(3,4-dichlorophenyl)-N'-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea

N-(3,4-dichlorophenyl)-N'-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea

Cat. No. B6127674
M. Wt: 440.3 g/mol
InChI Key: DOQFDWWAMGAVFS-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-N'-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea, commonly known as DNTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DNTU is a thiadiazole-based compound that has been synthesized using a variety of methods.

Scientific Research Applications

DNTU has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, DNTU has been shown to have herbicidal properties, making it a potential candidate for weed control. In medicine, DNTU has been studied for its potential use as an antitumor agent, as it has been shown to inhibit the growth of cancer cells. In material science, DNTU has been studied for its potential use as a corrosion inhibitor, as it has been shown to prevent the corrosion of metals.

Mechanism of Action

The mechanism of action of DNTU is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. In cancer cells, DNTU has been shown to inhibit the activity of topoisomerase II, an enzyme that is necessary for DNA replication. This inhibition leads to the accumulation of DNA damage and ultimately cell death. In plants, DNTU has been shown to inhibit the activity of acetolactate synthase, an enzyme that is necessary for the synthesis of branched-chain amino acids. This inhibition leads to the death of plant cells.
Biochemical and Physiological Effects:
DNTU has been shown to have a variety of biochemical and physiological effects. In cancer cells, DNTU has been shown to induce apoptosis, or programmed cell death. In plants, DNTU has been shown to inhibit photosynthesis, leading to reduced growth and eventually death. In animal studies, DNTU has been shown to have low toxicity, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using DNTU in lab experiments is its low toxicity, which makes it a safer alternative to other compounds that may have harmful effects on cells or organisms. However, one limitation of using DNTU is its limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, the complex synthesis process and relatively high cost of DNTU may limit its widespread use in research.

Future Directions

There are several future directions for research on DNTU. One potential direction is the further development of DNTU as a therapeutic agent for cancer, as it has shown promising results in inhibiting the growth of cancer cells. Another potential direction is the development of DNTU as a herbicide for use in agriculture, as it has shown potential for weed control. Additionally, further studies on the mechanism of action of DNTU could provide insights into its potential applications in various fields.

Synthesis Methods

DNTU can be synthesized using a variety of methods, including the reaction of 3,4-dichloroaniline with 4-nitrophenoxymethyl isothiocyanate, followed by the reaction with ammonium carbonate. Another method involves the reaction of 3,4-dichloroaniline with 5-(4-nitrophenoxy)methyl-1,3,4-thiadiazole-2-thiol in the presence of potassium carbonate. The synthesis of DNTU is a complex process that requires careful attention to detail to achieve high yields and purity.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N5O4S/c17-12-6-1-9(7-13(12)18)19-15(24)20-16-22-21-14(28-16)8-27-11-4-2-10(3-5-11)23(25)26/h1-7H,8H2,(H2,19,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQFDWWAMGAVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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